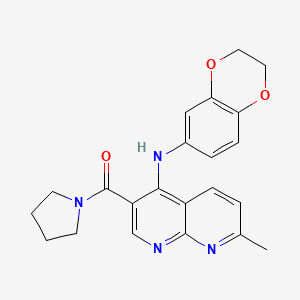

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine

Description

Properties

IUPAC Name |

[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3/c1-14-4-6-16-20(25-15-5-7-18-19(12-15)29-11-10-28-18)17(13-23-21(16)24-14)22(27)26-8-2-3-9-26/h4-7,12-13H,2-3,8-11H2,1H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGSWHDQORXPAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC4=C(C=C3)OCCO4)C(=O)N5CCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include various halides, bases, and solvents such as dimethylformamide (DMF) and lithium hydride (LiH) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and various halides for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

Core Heterocycles

- 1,8-Naphthyridine vs.

- Benzodioxin Derivatives : The 2,3-dihydro-1,4-benzodioxin moiety is shared with compounds such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide () and sulfonamide derivatives (). However, the addition of the 1,8-naphthyridine system introduces rigidity and planar geometry, which may influence solubility and bioavailability .

Functional Groups

- Pyrrolidine-1-carbonyl vs. Simple Amides : The pyrrolidine carbonyl group in the target compound contrasts with simpler acetamide () or sulfonamide () substituents. This group likely enhances lipophilicity and metabolic stability compared to polar sulfonamides .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, enzyme inhibitory properties, and potential therapeutic uses based on recent research findings.

The synthesis of this compound involves multiple steps, typically starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The initial steps often include the formation of sulfonamide derivatives that are subsequently reacted with various acetamides to yield the target compound. For instance, one study described the synthesis of related compounds where 2,3-dihydrobenzo[1,4]dioxin was reacted with sulfonyl chlorides to form sulfonamide intermediates that were then derivatized to obtain naphthyridine structures .

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of compounds related to this compound. Specifically, these compounds have been evaluated for their activity against key enzymes such as:

- Acetylcholinesterase (AChE) : Inhibition of AChE is significant for therapeutic strategies targeting Alzheimer's disease (AD). Compounds exhibiting this activity could enhance cholinergic transmission in the brain.

- α-glucosidase : This enzyme is a target for managing Type 2 Diabetes Mellitus (T2DM). Inhibitors can delay carbohydrate absorption and help control blood glucose levels.

In a study evaluating various sulfonamide derivatives containing benzodioxane moieties, several compounds exhibited promising inhibitory effects against AChE and α-glucosidase with IC50 values indicating low micromolar potency .

Case Studies

A notable case study involved synthesizing a series of naphthyridine derivatives and assessing their biological activities. Among these derivatives, specific analogs demonstrated significant inhibition against MAO-B (Monoamine Oxidase B), an enzyme implicated in neurodegenerative diseases. For instance, one derivative achieved an IC50 of 1.35 μM, comparable to established MAO inhibitors like pargyline .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key structural features influencing activity include:

- Substitution patterns on the naphthyridine ring : Variations in substituents can significantly alter binding affinity and selectivity for target enzymes.

- Presence of functional groups : Functional groups such as amides and sulfonamides can enhance solubility and bioavailability.

Research Findings

The following table summarizes key findings from recent research on related compounds:

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with the functionalization of the 1,8-naphthyridine core. Key steps include:

- Sonochemical synthesis : Ultrasonic irradiation accelerates coupling reactions, improving yield and reducing reaction time compared to thermal methods .

- Acylation : The pyrrolidine-1-carbonyl group is introduced via coupling reagents (e.g., POCl₃ in DMF at 80–100°C) .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolates (>95%) .

Optimization Tips : - Screen catalysts (e.g., CuBr for amine couplings) and solvents (DMF for polar intermediates) .

- Monitor reaction progress via TLC or LC-MS to minimize side products.

Basic: Which spectroscopic techniques are critical for structural confirmation, and what key data should be prioritized?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substitution patterns on the benzodioxin and naphthyridine rings. For example, aromatic protons in 1,8-naphthyridine appear as doublets (δ 8.5–9.0 ppm), while pyrrolidine carbons resonate at δ 25–50 ppm .

- IR Spectroscopy : Identify carbonyl (C=O stretch ~1650–1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) groups .

- HRMS : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass ±2 ppm) .

Data Interpretation : Cross-reference with analogous compounds (e.g., 1,8-naphthyridin-4-ones in ) to resolve ambiguities.

Advanced: How can computational methods streamline reaction design and predict intermediate stability?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for key steps like acylation or ring closure .

- Molecular Dynamics (MD) : Simulate solvent effects and steric hindrance to optimize reaction conditions (e.g., DMF vs. THF) .

- Machine Learning : Train models on existing 1,8-naphthyridine synthesis data to predict yields under varying parameters (temperature, catalyst loading) .

Case Study : highlights a feedback loop where experimental data refine computational models, reducing trial-and-error iterations.

Advanced: How to resolve contradictory enzyme inhibition data (e.g., acetylcholinesterase vs. α-glucosidase activity)?

Methodological Answer:

- Kinetic Assays : Perform Michaelis-Menten analysis to distinguish competitive vs. non-competitive inhibition. Vary substrate concentrations (e.g., 0.1–10 mM) to calculate Ki values .

- Molecular Docking : Use AutoDock Vina to model binding poses. The benzodioxin moiety may sterically hinder acetylcholinesterase but fit α-glucosidase’s active site .

- Control Experiments : Test metabolites (e.g., hydrolyzed pyrrolidine derivatives) to rule out off-target effects.

Basic: What are the solubility and stability guidelines for this compound in vitro?

Methodological Answer:

- Solubility : Prefer DMSO for stock solutions (≥10 mM). For aqueous buffers, use ≤1% Tween 80 to prevent aggregation .

- Stability : Store lyophilized powder at –20°C. Avoid freeze-thaw cycles; aliquot working solutions. Monitor degradation via HPLC (e.g., new peaks at 254 nm) .

Critical Note : emphasizes that the compound is not validated for in vivo use due to potential instability in biological matrices.

Advanced: How can reaction yields of 1,8-naphthyridine derivatives be systematically improved?

Methodological Answer:

- Ultrasonic vs. Thermal Synthesis : Compare yields for heterocycle formation. reports 64% yield for thermal methods vs. 75% under ultrasonication .

- Additive Screening : Test bases (e.g., Cs₂CO₃) or ligands (e.g., 1,10-phenanthroline) to stabilize intermediates in coupling reactions .

- Byproduct Analysis : Use GC-MS to identify side products (e.g., dehalogenated intermediates) and adjust stoichiometry accordingly.

Advanced: What experimental and computational approaches validate the compound’s enzyme inhibition mechanism?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm interactions with acetylcholinesterase .

- QSAR Modeling : Correlate structural features (e.g., substituents on the naphthyridine ring) with IC₅₀ values using datasets from .

- Mutagenesis Studies : Engineer enzyme variants (e.g., acetylcholinesterase S293A) to test hydrogen-bonding interactions predicted by docking .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and synthesis steps .

- Spill Management : Neutralize with activated charcoal; avoid aqueous rinses for DMSO solutions .

- Waste Disposal : Collect organic waste in halogen-resistant containers due to possible chlorine byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.